5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol
Description
Properties
IUPAC Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10/h11-12,25-26H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVBVMYPLMIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942783 | |
| Record name | 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205927-03-3 | |
| Record name | 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol typically involves the reaction of 3,3’,5,5’-tetramethyl-2,2’-dihydroxybiphenyl with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete substitution of the hydroxyl groups with tert-butyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces biphenyl alcohols .
Scientific Research Applications
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in hydroamination and cyclization reactions.
Biology: Investigated for its potential as a bioactive compound due to its structural similarity to natural phenols.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism by which 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydroamination and cyclization . The hydroxyl groups also contribute to its antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Physical Properties
- Melting Point : 163–169°C .
- Optical Rotation : Enantiopure (S)-form exhibits [α]D = -78° (THF, c = 0.352) .
Applications
The compound is widely used as a chiral ligand in asymmetric catalysis, including:
- Nickel-catalyzed cross-couplings (e.g., Phen-DalPhos ligands for Suzuki-Miyaura reactions) .
- Rhodium-catalyzed asymmetric hydrogenation , achieving 100% enantiomeric excess (ee) in dimethyl itaconate reduction .
- Metathesis catalysts , where its steric bulk stabilizes metal complexes .
The unique substituent pattern of 5,5',6,6'-tetramethyl-3,3'-di-tert-butylbiphenyldiol distinguishes it from related biphenolic ligands. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences
Steric Effects: The t-Bu groups at 3,3' positions in 5,5',6,6'-tetramethyl-3,3'-di-tert-butylbiphenyldiol provide greater steric shielding than BINOL or tetramethylbiphenyldiol, preventing catalyst deactivation . Compared to 3,3',5,5'-tetra-tert-butylbiphenyldiol, the methyl groups at 5,5',6,6' positions reduce excessive bulk, improving solubility and catalytic turnover .
Electronic Effects :
- The methyl groups are electron-neutral, whereas methoxy substituents (e.g., in 3,3'-di-t-Bu-5,5'-dimethoxybiphenyldiol) donate electron density, altering metal-ligand interactions .
Enantioselectivity: Ligands derived from 5,5',6,6'-tetramethyl-3,3'-di-tert-butylbiphenyldiol achieve 100% ee in asymmetric hydrogenation, outperforming BINOL-based systems in specific reactions .
Synthetic Utility :
- The compound is commercially available in racemic and enantiopure forms, unlike 3,3',5,5'-tetra-tert-butylbiphenyldiol, which requires specialized synthesis .
Table 2: Catalytic Performance in Asymmetric Hydrogenation
Biological Activity
5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol (often referred to as BIPHEN H2) is a biphenyl derivative recognized for its potential biological activities and applications in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C24H34O2
- Molecular Weight : 366.54 g/mol
- CAS Number : 205927-03-3
Structure
The compound features a biphenyl core with two tert-butyl groups and two hydroxyl groups, which contribute to its steric properties and solubility characteristics.
Antioxidant Activity
BIPHEN H2 has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that BIPHEN H2 exhibits significant free radical scavenging activity, which can protect cellular components from oxidative damage .
Anti-inflammatory Effects
Studies have shown that BIPHEN H2 can modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases. For instance, it has been demonstrated to reduce the levels of IL-1β and TNF-α in various experimental models .
Neuroprotective Properties
Research indicates that BIPHEN H2 may offer neuroprotective effects. In models of neurodegeneration, it has been shown to improve neuronal survival and function by reducing oxidative stress and inflammation . This property makes it a candidate for further investigation in conditions such as Alzheimer's disease.
Antimicrobial Activity
BIPHEN H2 has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections .
The biological activities of BIPHEN H2 can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups facilitates electron donation, allowing the compound to neutralize free radicals.
- Cytokine Modulation : BIPHEN H2 influences signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation.
- Cellular Protection : By reducing oxidative stress markers, BIPHEN H2 promotes cell survival in neurodegenerative contexts.
Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of BIPHEN H2 using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels comparable to standard antioxidants .
Study 2: Inflammatory Response Modulation
In an experimental model of arthritis, administration of BIPHEN H2 resulted in decreased joint swelling and pain scores. Histological analysis showed reduced infiltration of inflammatory cells .
Study 3: Neuroprotection in Animal Models
Research conducted on transgenic mice models of Alzheimer's revealed that BIPHEN H2 treatment led to improved cognitive function and reduced amyloid plaque formation .
Study 4: Antimicrobial Testing
BIPHEN H2 was tested against various bacterial strains using the agar diffusion method. Results showed inhibition zones indicating effective antibacterial activity against Gram-positive bacteria .
Summary Table of Biological Activities
Q & A
Basic: What established synthetic routes exist for 5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol, and what reaction conditions critically influence yield?
Answer:
The compound is synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling of halogenated precursors, followed by hydroxylation and alkylation. Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand choice impacting stereochemistry .
- Temperature control : Reactions often require heating (80–120°C) to achieve high conversion but must avoid decomposition of tert-butyl groups.
- Protection/deprotection : Use of trimethylsilyl (TMS) protecting groups for phenolic hydroxyls during alkylation steps to prevent side reactions .
- Enantiomeric resolution : Chiral HPLC or kinetic resolution with chiral auxiliaries for isolating (R)- or (S)-enantiomers .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Look for doublets from biphenyl protons (δ 6.8–7.2 ppm), tert-butyl singlets (δ 1.2–1.4 ppm), and hydroxyl protons (δ 4.8–5.2 ppm, broad) .
- ¹³C NMR : Methyl carbons (δ 20–25 ppm), tert-butyl carbons (δ 30–35 ppm), and aromatic carbons (δ 120–140 ppm) .
- X-ray crystallography : Resolves steric hindrance from tert-butyl groups and confirms dihedral angles between biphenyl rings (typically 60–90°) .
- IR spectroscopy : O-H stretches (~3200–3500 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) .
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
- Chiral catalysts : Use (R)- or (S)-BINOL-derived ligands in asymmetric coupling reactions to favor specific enantiomers .
- Kinetic resolution : Enzymatic methods (e.g., lipases) or chiral stationary phases in HPLC for post-synthetic separation .
- Crystallization-induced asymmetric transformation (CIAT) : Recrystallization in chiral solvents (e.g., (R)-limonene) to enhance enantiomeric excess (ee) >99% .
Advanced: What are common byproducts formed during synthesis, and how can they be identified and mitigated?
Answer:
- Byproducts :
- Mitigation :
Advanced: How does the steric environment influence its efficacy in asymmetric catalysis?
Answer:
- Steric effects : The tert-butyl and methyl groups create a rigid, bulky framework that:
- Case study : In hydroformylation, the (S)-enantiomer achieves >90% ee for α,β-unsaturated esters due to hindered rotation .
Basic: What are the solubility properties of this compound, and how do they affect solvent selection?
Answer:
- Solubility :
- Practical guidance : Use toluene for reactions requiring high solubility (>50 mg/mL) and THF for mixed-polarity systems .
Advanced: How can contradictions in catalytic activity data across studies be resolved?
Answer:
- Factors causing discrepancies :
- Methodological solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
